5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole
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Overview
Description
5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2,5-difluorobenzoyl chloride with 5-chloro-1-methylpyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(2,5-difluorophenyl)ethynyl-2-pyridinecarbaldehyde
- 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
- (5-Chloro-3-pyridinyl)(2,5-difluorophenyl)methanone
Uniqueness
5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and methyl groups makes it a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C10H7ClF2N2 |
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Molecular Weight |
228.62 g/mol |
IUPAC Name |
5-chloro-3-(2,5-difluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H7ClF2N2/c1-15-10(11)5-9(14-15)7-4-6(12)2-3-8(7)13/h2-5H,1H3 |
InChI Key |
PGHNRBPFBKFSKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)F)F)Cl |
Origin of Product |
United States |
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